Home > Products > Screening Compounds P38799 > N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946378-03-6

N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3157285
CAS Number: 946378-03-6
Molecular Formula: C21H20N2O2
Molecular Weight: 332.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Compound Description: This compound is a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative with fluorine and phenyl substituents at various positions. The paper focuses on its crystal structure and how the presence of a fluorine atom contributes to the stability of its supramolecular assembly through C-H...F interactions. []

4-(4-fluoro-3-phenoxyphenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Compound Description: This compound is another 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, structurally similar to the previous one. The key difference is the replacement of a fluorine atom with a methyl group at the 6-position phenyl substituent. This substitution alters the intermolecular interactions from C-H...F to C-H...π interactions, affecting the supramolecular assembly and crystal structure. []

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

  • Compound Description: This compound serves as a starting material for synthesizing a series of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives. The study focuses on using this compound to generate various O- and N-phenacyl substituted products through rearrangements and cyclizations. []

6-Hydroxy-2,4-dimethyl-3-carbamoyl-pyridinium chloride monohydrate

  • Compound Description: This compound is a derivative of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. It is formed through a rearrangement reaction and exists as a salt in its monohydrate form. The paper describes its crystal structure and compares it to the parent compound, highlighting the structural changes resulting from the rearrangement. []

2,4-dimethyl-6-methoxypyridine-3-carboxamide

  • Compound Description: This compound is another derivative of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, generated by introducing a methoxy group at the 6-position. This modification alters the compound's reactivity and potential interactions with biological targets. []
  • Compound Description: This compound is a more complex derivative of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. It features a 2-(4-methylphenyl)-2-oxoethyl substituent at the nitrogen atom of the pyridine ring. []

2,4-dimethyl-6-oxo-1-[2-(4-[chlorophenyl)-2-oxoethyl]-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound is a structurally related analog of the previous one, with a chlorine atom replacing the methyl group in the phenyl substituent at the 2-position of the 2-oxoethyl group. []

2,4-dimethyl-6-[2-(4-methylphenyl)-2-oxo-ethoxy]pyridin-3-carbox-amide

  • Compound Description: In this 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivative, an oxygen atom is introduced between the pyridine ring and the 2-(4-methylphenyl)-2-oxoethyl substituent, forming an ether linkage. This modification could affect the compound's conformation and interactions with biological targets. []

2,4-dimethyl-6-[2-(4-chlorophenyl)-2-oxoethoxy] pyridin-3-carb xamide

  • Compound Description: This compound is analogous to the previous one, with a chlorine atom replacing the methyl group in the phenyl substituent. This modification could alter the compound's electronic properties and influence its binding affinity to biological targets. []

6-carbamoyl-2-(4-chlorophenyl)-5,7-dimethyl[1,3]oxazolo[3,2-a]pyridin-4 perchlorate

  • Compound Description: This compound, formed through a cyclization reaction involving the 2-position substituent, represents a significant structural departure from the initial 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. It incorporates an oxazolopyridine moiety and exists as a perchlorate salt. []

7-methyl-5-morpholin-4-yl-2-(4-chlorophenyl)indolysin-8-carboxamide

  • Compound Description: This compound is an indolysin derivative synthesized from a precursor 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivative. This compound features a morpholine ring and a substituted phenyl group. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone

  • Compound Description: This compound serves as a key starting material for synthesizing a series of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. Its structure features two ethanone groups linked to a central pyrazole ring. []

Bis[2-amino-6-(aryl)nicotinonitrile] derivatives

  • Compound Description: These compounds are a series of bis-nicotinonitrile derivatives synthesized from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone. They feature two nicotinonitrile units linked via a central pyrazole ring. []

Bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] derivatives

  • Compound Description: This series comprises bis-1,2-dihydropyridine-3-carbonitrile derivatives, also synthesized from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone. These compounds share structural similarities with the bis[2-amino-6-(aryl)nicotinonitrile] derivatives, with the key difference being the presence of a 2-oxo-1,2-dihydropyridine core instead of a nicotinonitrile unit. []

Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives

  • Compound Description: This series consists of bis-1,2-dihydropyridine-3-carbonitrile derivatives similar to the previous group but with a sulfur atom replacing the oxygen atom at the 2-position, resulting in a thioxo group. []

4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide derivatives

  • Compound Description: These compounds are fused heterocyclic derivatives containing both thieno[2,3-b]pyridine and pyrazole moieties. They are synthesized from the bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives and feature diverse substituents on the thieno[2,3-b]pyridine ring. []

4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound is another fused heterocyclic derivative containing pyrazolo[3,4-b]pyridine and pyrazole moieties. It is synthesized from a bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivative. []

3-benzyl-5-indolecarboxamides

  • Compound Description: This group encompasses a series of indole derivatives containing a carboxamide group at the 5-position and various substituents on the indole ring and the benzyl group. These compounds are being explored for their potential as leukotriene receptor antagonists. []
  • Compound Description: This compound is a specific potent and orally active leukotriene receptor antagonist from the series of 3-benzyl-5-indolecarboxamides. []

3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides

  • Compound Description: This class includes a variety of thieno[2,3-d]pyrimidine derivatives with various alkylthio, aryl, and carboxamide substituents. These compounds are being studied for their antimicrobial properties. []

3-amino-2-(benzylthio)-5-methyl- N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide

  • Compound Description: This compound is a specific potent antimicrobial agent within the class of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. []

5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide

  • Compound Description: This compound serves as a prototypical highly potent cannabinoid CB2 receptor ligand. Its structure features a pyrazole core with various substituents, including a carboxamide group. []

1-(2,4-dichlorophenyl)-6-methyl-N-(piperidin-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

  • Compound Description: This compound is another prototypical highly potent cannabinoid CB2 receptor ligand. It features a 1,4-dihydroindeno[1,2-c]pyrazole core with a carboxamide group and various substituents. []

6-chloro-7-methyl-1-(2,4-dichlorophenyl)-N-fenchyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

  • Compound Description: This compound is a novel low nanomolar affinity and highly selective cannabinoid CB2 receptor ligand. It is a hybrid structure incorporating structural features from the two prototypical CB2 ligands mentioned above. []

(R)-N-(3-(6-(4-(1,4-Dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (GDC-0834)

  • Compound Description: This compound is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor investigated for its potential in treating rheumatoid arthritis. Its structure is complex and includes multiple heterocyclic rings and a carboxamide group. []

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

  • Compound Description: This compound is a potent and reversible endothelial lipase (EL) inhibitor with potential as a therapeutic target for cardiovascular diseases. []

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

  • Compound Description: This compound is another potent and reversible endothelial lipase (EL) inhibitor identified through a structure-based search. []

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

  • Compound Description: This optimized EL inhibitor is derived from the previous compound and exhibits improved pharmacokinetic properties, making it a suitable tool molecule for investigating the effects of EL inhibition in vivo. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: This compound is a nonclassical cannabinoid and the most potent agonist for both canonical and noncanonical pathways of the CB2 cannabinoid receptor. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

  • Compound Description: This compound is a classic cannabinoid ligand and the most efficacious agonist among all ligands profiled in adenylyl cyclase assays. []

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

  • Compound Description: This compound is an aminoalkylindole and a moderate efficacy agonist for the CB2 cannabinoid receptor. []

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

  • Compound Description: This cannabilactone exhibits similar efficacy to CP55940 in inhibiting adenylyl cyclase, albeit with lower potency. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

  • Compound Description: This compound is an aminoalkylindole exhibiting arrestin bias with no significant inhibition of adenylyl cyclase at the CB2 cannabinoid receptor. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

  • Compound Description: This compound is a diarylpyrazole antagonist for the CB2 cannabinoid receptor and acts as an inverse agonist in both cyclase and arrestin recruitment assays. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

  • Compound Description: This aminoalkylindole is an inverse agonist for the CB2 cannabinoid receptor in cyclase assays but acts as a low-efficacy agonist in arrestin recruitment assays. []
  • Compound Description: This carboxamide is an inverse agonist for the CB2 cannabinoid receptor in cyclase assays but functions as a low-efficacy agonist in arrestin recruitment assays. []

2-(3′-(2-amino-2-oxoethyl)-[1,1′‐biphenyl]‐3‐yl)‐N‐(5‐(N,N‐dimethylsulfamoyl)‐2‐methylphenyl)‐1‐propyl‐1H‐imidazole‐5‐carboxamide (compound 9)

  • Compound Description: This imidazole compound is a highly selective inhibitor for the prevention of activation (PoA) of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a downstream substrate of p38α kinase, a target for inflammatory conditions. []

3‐methyl‐N‐(2‐methyl‐5‐sulfamoylphenyl)‐2‐(o‐tolyl)imidazole‐4‐carboxamide (compound 18)

  • Compound Description: This imidazole compound is an orally bioavailable inhibitor for the prevention of activation (PoA) of MK2. It is derived from the previous compound and exhibits improved pharmacokinetic properties. []

Leflunomide

  • Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis (RA). It works by inhibiting an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines, essential components of DNA and RNA. []

Malononitrilamide (MNA)

  • Compound Description: Malononitrilamide is the primary metabolite of leflunomide and is considered the active form of the drug. It possesses anti-inflammatory properties and is believed to be responsible for the majority of leflunomide's therapeutic effects in RA. []

N-(4-chlorophenyl)-2-hydroxynicotinamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives designed as potential anti-inflammatory agents. []

1-methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide

  • Compound Description: This compound is a derivative of N-(4-chlorophenyl)-2-hydroxynicotinamide, synthesized and evaluated for its anti-inflammatory activity. []

(R)-methanandamide

  • Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It activates the CB1 cannabinoid receptor and has shown vasorelaxant effects in some vascular preparations. []

Abnormal cannabidiol

  • Compound Description: Abnormal cannabidiol is a phytocannabinoid found in Cannabis sativa. It has low affinity for both the CB1 and CB2 cannabinoid receptors but exhibits various pharmacological effects, including vasorelaxation. []

Rimonabant (SR141716)

  • Compound Description: Rimonabant is a selective CB1 cannabinoid receptor antagonist that was briefly marketed as an anti-obesity drug. It binds to the CB1 receptor and blocks the effects of endocannabinoids like anandamide. []

6-methoxy-2-(4-methoxyphenyl)benzo[b]-thien-3-yl][4-cyanophenyl]methanone (LY320135)

  • Compound Description: LY320135 is another selective CB1 cannabinoid receptor antagonist. It binds to the CB1 receptor and inhibits the actions of endocannabinoids. []

N-[(1S)-endo-1,3,3,-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a selective CB2 cannabinoid receptor antagonist. It specifically blocks the actions of endocannabinoids at the CB2 receptor. []
Synthesis Analysis

The synthesis of N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several key steps:

  1. Formation of Schiff Base: The synthesis begins with the condensation reaction between 2-methylphenylamine and 4-methylbenzaldehyde to form an intermediate Schiff base. This reaction is typically conducted under mild acidic conditions to facilitate the formation of the imine linkage.
  2. Cyclization: The Schiff base is then subjected to cyclization with ethyl acetoacetate. This step is crucial as it forms the dihydropyridine framework. The cyclization often requires acidic conditions and may involve heating to promote the reaction.
  3. Final Modification: The resulting product from cyclization is then treated with an appropriate amine or acid chloride to introduce the carboxamide group, completing the synthesis of the target compound.

In industrial settings, these reactions may be optimized using continuous flow reactors and catalysts to enhance yield and efficiency .

Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Carboxamide Group: An amide functional group attached to the pyridine ring, contributing to its solubility and reactivity.
  • Methylphenyl Substituents: Two aromatic groups (methylphenyl) that provide steric hindrance and influence the compound's electronic properties.

The compound exhibits specific stereochemistry due to its chiral centers, which can affect its biological activity and interactions with biological targets .

Chemical Reactions Analysis

N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
  2. Reduction: Reduction reactions can convert the carbonyl group in the carboxamide to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Electrophilic substitution can occur on the aromatic rings, allowing for further functionalization of the compound. Halogenation can be achieved using halogens in the presence of Lewis acids .

The major products formed from these reactions include hydroxyl derivatives (from reduction), halogenated derivatives (from substitution), and N-oxides (from oxidation).

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Interaction: It may also bind to specific receptors in cells, modulating their activity and influencing cellular responses.

The precise pathways through which this compound exerts its effects can vary based on its application in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide include:

These properties are crucial for understanding its behavior in various chemical environments and biological systems .

Applications

N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several notable applications:

  1. Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  2. Biological Research: The compound is being investigated for its potential antimicrobial properties and other bioactive effects that could lead to new therapeutic agents.
  3. Pharmaceutical Development: Due to its structural characteristics, it is explored for possible anti-inflammatory and analgesic effects.
  4. Material Science: It can be utilized in developing new materials with specific properties tailored for industrial applications .

Properties

CAS Number

946378-03-6

Product Name

N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.403

InChI

InChI=1S/C21H20N2O2/c1-15-9-11-17(12-10-15)14-23-13-5-7-18(21(23)25)20(24)22-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,22,24)

InChI Key

MAMBYWSFESLLRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.